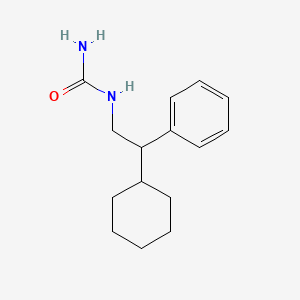

Urea, (2-cyclohexyl-2-phenylethyl)-

Description

Significance of Urea (B33335) Functionality in Organic Chemistry Research

The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is of paramount importance in organic chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a crucial building block in supramolecular chemistry and crystal engineering. The planarity of the urea unit and its capacity for strong and directional hydrogen bonding interactions have been exploited in the design of receptors for anions and neutral molecules, as well as in the formation of gels and other functional materials.

From a synthetic standpoint, the urea moiety is a versatile precursor and intermediate. The reactivity of the nitrogen atoms and the carbonyl carbon allows for a wide range of chemical transformations, leading to the synthesis of a diverse array of heterocyclic compounds and other complex molecular architectures.

Overview of Substituted Urea Derivatives: Historical and Contemporary Perspectives

The history of urea is intrinsically linked to the birth of modern organic chemistry. In 1828, Friedrich Wöhler's synthesis of urea from inorganic precursors debunked the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. This landmark achievement opened the door to the laboratory synthesis of countless organic molecules.

Since then, the field of substituted urea derivatives has blossomed. Early research focused on understanding the fundamental properties and reactions of these compounds. In the 20th century, the discovery of the biological activity of various substituted ureas propelled them into the realm of medicinal chemistry and agrochemicals. For instance, sulfonylurea derivatives became a critical class of drugs for the treatment of type 2 diabetes, while various phenylurea compounds were developed as herbicides.

In contemporary research, substituted ureas continue to be a focal point. Their ability to mimic peptide bonds and engage in key hydrogen bonding interactions with biological targets has made them privileged scaffolds in drug discovery. nih.gov They are found in a wide range of therapeutic agents, including kinase inhibitors for cancer therapy, antiviral agents, and modulators of various receptors and enzymes. nih.gov

Structural Classification and Nomenclature of (2-Cyclohexyl-2-phenylethyl)urea

Substituted ureas can be broadly classified based on the nature of the substituents on the nitrogen atoms. They can be symmetrical, where the substituents on both nitrogens are identical, or unsymmetrical, with different groups attached to each nitrogen.

(2-Cyclohexyl-2-phenylethyl)urea falls into the category of an unsymmetrical, N,N'-disubstituted urea. Its structure features a cyclohexyl group attached to one nitrogen atom of the urea core and a 2-phenylethyl group attached to the other.

The systematic nomenclature for this compound, according to IUPAC guidelines, is 1-cyclohexyl-3-(2-phenylethyl)urea . The numbering of the urea nitrogens is used to indicate the position of the substituents. The Chemical Entities of Biological Interest (ChEBI) database has assigned the identifier CHEBI:108334 to this compound. nih.gov

Below is a table summarizing the key identifiers for this compound:

| Identifier Type | Value |

| Systematic Name | 1-cyclohexyl-3-(2-phenylethyl)urea |

| ChEBI ID | CHEBI:108334 |

| Molecular Formula | C15H22N2O |

| InChI | InChI=1S/C15H22N2O/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,16,17,18) |

| InChIKey | YJAMPQZPTKVFIU-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC(=O)NCCC2=CC=CC=C2 |

Academic Research Landscape for Unsymmetrical Urea Compounds

The academic research landscape for unsymmetrical urea compounds is vast and dynamic, driven by their wide-ranging applications, particularly in medicinal chemistry. Researchers are continuously developing novel synthetic methodologies to access these compounds with greater efficiency and stereocontrol.

Modern synthetic strategies often focus on the use of safer and more efficient reagents to form the urea bond, moving away from hazardous materials like phosgene (B1210022). Common methods include the reaction of isocyanates with amines, the use of carbamoylating agents, and various catalytic approaches.

A significant portion of the research on unsymmetrical ureas is dedicated to the design and synthesis of new therapeutic agents. By systematically modifying the substituents on the urea core, medicinal chemists can fine-tune the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. The ability of the urea moiety to engage in specific hydrogen-bonding interactions with biological targets is a key factor in the rational design of new drugs. This has led to the discovery of numerous unsymmetrical urea derivatives with potent activity against a variety of diseases. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-cyclohexyl-2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c16-15(18)17-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H3,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBONUKITUAQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424268 | |

| Record name | Urea, (2-cyclohexyl-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62636-75-3 | |

| Record name | Urea, (2-cyclohexyl-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclohexyl 2 Phenylethyl Urea and Analogues

Classical Approaches to Urea (B33335) Synthesis and their Adaptations for Complex Derivatives

Traditional methods for forming the urea functional group are foundational in organic synthesis. However, their application to sterically demanding or complex molecules like (2-Cyclohexyl-2-phenylethyl)urea often necessitates significant adaptation.

Amine-Isocyanate Condensation Strategies

The most direct and widely used method for urea synthesis is the reaction of an amine with an isocyanate. commonorganicchemistry.com This reaction is typically efficient and proceeds without the need for a catalyst. For the synthesis of (2-Cyclohexyl-2-phenylethyl)urea, this would involve the reaction of 2-cyclohexyl-2-phenylethan-1-amine with an isocyanate source.

The primary challenge in this approach lies in the generation and handling of the requisite isocyanate. Isocyanates can be prepared from primary amines using phosgene (B1210022) or its safer solid equivalents, such as triphosgene (B27547). commonorganicchemistry.comnih.gov The amine reacts with phosgene to form a carbamoyl chloride, which then eliminates hydrogen chloride to yield the isocyanate. This intermediate is then reacted with a second amine to form the final unsymmetrical urea. nih.gov

However, the steric hindrance presented by the cyclohexyl and phenyl groups adjacent to the amine in the target precursor can impede the reaction. Sterically hindered ureas can exhibit unique reactivity, sometimes acting as masked isocyanates that dissociate under neutral conditions. nih.gov This property can be exploited but also highlights the potential for reversibility and side reactions in sterically congested systems. The choice of solvent and reaction temperature is critical to drive the reaction to completion and minimize the formation of symmetrical urea byproducts. commonorganicchemistry.com

Carbonylation Reactions for Urea Formation

Carbonylation reactions provide an alternative to the use of phosgene-derived reagents. These methods utilize carbon monoxide (CO) or CO surrogates to construct the carbonyl core of the urea. Palladium-catalyzed oxidative carbonylation of amines is a powerful method for creating both symmetrical and unsymmetrical ureas. acs.org

This process typically involves reacting a primary amine, such as 2-cyclohexyl-2-phenylethan-1-amine, with carbon monoxide and an oxidant, catalyzed by a palladium complex like PdI2/KI. acs.org The reaction proceeds under elevated pressure of CO and air at temperatures around 90–100 °C. acs.org This methodology has been successfully applied to the synthesis of pharmacologically active ureas. acs.org Other phosgene substitutes like S,S-dimethyl dithiocarbonate (DMDTC) have also been used for the carbonylation of aliphatic amines in aqueous media. organic-chemistry.org The key advantage is the avoidance of highly toxic isocyanates or phosgene, though it requires specialized high-pressure equipment.

Contemporary and Advanced Synthetic Routes for (2-Cyclohexyl-2-phenylethyl)urea

Modern synthetic chemistry has focused on developing milder and more versatile methods for urea synthesis, particularly for complex and unsymmetrical structures. Hypervalent iodine reagents have emerged as powerful tools in this context. mdpi.comresearchgate.net

Hypervalent Iodine Reagent-Mediated Syntheses of Unsymmetrical Ureas

Hypervalent iodine(III) reagents, such as iodosobenzene diacetate (PhI(OAc)2), have gained prominence as mild oxidants that can facilitate a variety of transformations, including the synthesis of unsymmetrical ureas. mdpi.comresearchgate.netnih.gov These reagents are attractive due to their low toxicity, ease of handling, and ability to mediate reactions under metal-free conditions. mdpi.comresearchgate.net The general strategy involves the coupling of an amide and an amine, where the hypervalent iodine reagent promotes a Hofmann-type rearrangement of the amide to generate an isocyanate intermediate in situ. organic-chemistry.orgnih.gov

The synthesis of (2-Cyclohexyl-2-phenylethyl)urea using this method would involve the reaction of 2-cyclohexyl-2-phenylacetamide with an ammonia (B1221849) source, mediated by PhI(OAc)2. The PhI(OAc)2 facilitates an oxidative rearrangement of the primary amide to an isocyanate intermediate. organic-chemistry.org This highly reactive isocyanate is then immediately trapped by the amine (in this case, ammonia) present in the reaction mixture to yield the target urea.

This one-pot process is advantageous as it avoids the isolation of the potentially hazardous isocyanate intermediate and often proceeds under mild conditions, circumventing the need for high temperatures or metal catalysts. mdpi.comnih.gov The reaction is typically performed at temperatures around 80 °C. mdpi.com The efficiency of this transformation relies on the successful generation of the isocyanate, which can be the rate-limiting step. mdpi.com

Table 1: Representative Conditions for PhI(OAc)2-Mediated Urea Synthesis

| Amide Substrate | Amine Substrate | Mediator | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|

| Primary Amides | Primary/Secondary Amines | PhI(OAc)2 | 80 °C | Metal-free, mild conditions | mdpi.com |

This table is generated based on general findings for this reaction type and is illustrative for the synthesis of the target compound.

The hypervalent iodine-mediated approach demonstrates a broad substrate scope, accommodating various primary amides and both primary and secondary amines. mdpi.comnih.gov This versatility is crucial for synthesizing analogues of (2-Cyclohexyl-2-phenylethyl)urea. However, the methodology has limitations.

Scope:

Amine Diversity: The reaction is compatible with a wide range of primary and secondary aliphatic and aromatic amines. mdpi.com

Functional Group Tolerance: The mild conditions allow for the presence of various functional groups, making it suitable for late-stage functionalization in complex molecule synthesis. mdpi.comnih.gov

Metal-Free: The avoidance of transition metal catalysts is beneficial for applications in medicinal chemistry, where metal contamination is a concern. mdpi.com

Limitations:

Reaction Yields: Yields can be moderate, sometimes falling below 50%, particularly if the formation of the isocyanate intermediate is inefficient. mdpi.com Unreacted starting materials are often observed.

Steric Hindrance: While versatile, highly sterically hindered amides or amines may react more slowly or result in lower yields. The bulky 2-cyclohexyl-2-phenylethyl moiety could present such a challenge.

Deactivated Substrates: Electronically deactivated or poorly soluble amide substrates may exhibit low reactivity. researchgate.net

Electrophilic Aromatic Substitution: In reactions involving arenes, the mechanism can be governed by conventional electrophilic aromatic substitution rules, limiting the synthesis to activated aromatic systems and favoring para-substitution. diva-portal.org

Table 2: Comparison of Synthetic Methodologies for Urea Formation

| Method | Advantages | Disadvantages |

|---|---|---|

| Amine-Isocyanate Condensation | High yielding, straightforward, generally no catalyst needed. commonorganicchemistry.com | Requires handling of toxic isocyanates or phosgene; potential for side reactions with sterically hindered substrates. nih.gov |

| Palladium-Catalyzed Carbonylation | Avoids phosgene and isocyanates; good for complex molecules. acs.org | Requires high-pressure CO, elevated temperatures, and a metal catalyst. acs.org |

| Hypervalent Iodine Reagents | Mild, metal-free conditions; broad substrate scope; in situ generation of isocyanates. mdpi.comresearchgate.net | Yields can be moderate; potential limitations with sterically hindered or deactivated substrates. mdpi.comdiva-portal.org |

Transition Metal-Catalyzed Urea Synthesis Relevant to (2-Cyclohexyl-2-phenylethyl)urea Architectures

Transition metal catalysis provides powerful tools for constructing the urea functionality, often with high selectivity and under milder conditions than traditional methods. These approaches are highly relevant for the synthesis of complex architectures like (2-cyclohexyl-2-phenylethyl)urea.

A sustainable and efficient method for the synthesis of unsymmetrical ureas involves the use of carbon dioxide (CO₂) as a C1 building block, activated by an oxovanadium(V) catalyst. acs.orgresearchgate.net This approach is significant as it utilizes an abundant, non-toxic, and renewable carbon source, aligning with the principles of green chemistry. nih.gov The reaction typically proceeds by reacting a disilylamine with CO₂ in the presence of an amine. acs.org The use of a disilylamine precursor, such as 2-cyclohexyl-2-phenylethyl)-N,N-bis(trimethylsilyl)amine, is advantageous as it prevents the formation of water during the reaction, which could otherwise deactivate the catalyst. nih.gov

The catalytic cycle is believed to involve the reaction of the disilylamine and CO₂ with the oxovanadium(V) catalyst to form a vanadium-isocyanate intermediate. This intermediate then reacts with an amine to produce the unsymmetrical urea and regenerate the catalyst. A key advantage of this system is its ability to operate under ambient pressure of carbon dioxide without the need for dehydrating agents or bases. acs.orgresearchgate.net For instance, the reaction of 2-phenylethyl-N,N-bis(trimethylsilyl)amine with morpholine and CO₂ catalyzed by NH₄VO₃ yields the desired unsymmetrical urea. acs.org This methodology's scalability has been demonstrated through successful gram-scale reactions. acs.orgresearchgate.net

Several oxovanadium(V) compounds have been investigated for their catalytic activity in urea synthesis from disilylamines and CO₂. A commercially available and easy-to-handle catalyst, ammonium metavanadate (NH₄VO₃), has been shown to be highly effective. nih.gov Studies comparing various oxovanadium sources have demonstrated that NH₄VO₃ provides excellent yields. Other catalysts such as VO(OiPr)₃ also facilitate the transformation effectively. nih.govsemanticscholar.org The catalytic efficiency of different vanadium compounds has been systematically evaluated, as detailed in the table below.

| Catalyst | Yield of Urea (%) | Reference |

|---|---|---|

| NH₄VO₃ | 95% | nih.gov |

| VO(OiPr)₃ | 68% | nih.gov |

| VO(TEA) | Good Yield | nih.gov |

| V₂O₅ | Lower Yield | nih.gov |

| VOSO₄·nH₂O | Moderate Activity | nih.gov |

| VO(acac)₂ | Moderate Activity | nih.gov |

Beyond vanadium, other transition-metal systems are known to catalyze the synthesis of unsymmetrical ureas. Palladium-catalyzed C–N cross-coupling reactions, for example, provide a facile route to N,N′-diaryl ureas and could be adapted for the synthesis of compounds like (2-cyclohexyl-2-phenylethyl)urea. thieme.de Another innovative approach uses a cobalt/copper bimetallic system for the direct carbonylative synthesis of unsymmetrical ureas from primary and secondary amines, which achieves complete selectivity for cross-coupling. rsc.org

Green Chemistry Approaches and Sustainable Synthetic Protocols for (2-Cyclohexyl-2-phenylethyl)urea

The development of sustainable synthetic methods for urea production is a critical area of research. The aforementioned oxovanadium(V)-catalyzed system using CO₂ is a prime example of a green chemistry approach. nih.gov It avoids the use of toxic and hazardous reagents traditionally employed in urea synthesis, such as phosgene or isocyanates. wikipedia.orgnih.gov

Further advancements in green urea synthesis are being explored through electrocatalysis and photocatalysis. researchgate.net These methods aim to synthesize urea directly from CO₂ and various nitrogen sources like N₂, nitrates, or nitrites under ambient conditions, driven by renewable electricity or light. researchgate.netresearchgate.net Electrocatalytic C-N coupling, for instance, represents a promising alternative to the energy-intensive industrial processes. rsc.org While these cutting-edge techniques have not yet been specifically applied to the synthesis of complex molecules like (2-cyclohexyl-2-phenylethyl)urea, they represent the future direction of sustainable chemical manufacturing. researchgate.net The core principles of reducing waste, avoiding hazardous substances, and utilizing renewable feedstocks and energy sources are central to these emerging protocols.

Stereoselective Synthesis of Chiral (2-Cyclohexyl-2-phenylethyl)urea Derivatives

The (2-cyclohexyl-2-phenylethyl)urea molecule contains a stereocenter at the carbon atom bonded to both the cyclohexyl and phenyl groups. Consequently, the synthesis of enantiomerically pure forms of this compound requires stereoselective strategies.

Strategies for Enantioselective Urea Formation

A primary strategy for achieving enantioselectivity is to start with an enantiomerically pure precursor. The oxovanadium(V)-catalyzed synthesis has been shown to be compatible with this approach. nih.gov When a chiral disilylamine, derived from an enantiopure amine like (R)-(+)-1-phenylethylamine, is used as the starting material, the corresponding chiral urea is formed with retention of chirality. acs.orgnih.gov This indicates that the catalytic process does not cause racemization at the stereocenter. This method is directly applicable to the synthesis of enantiopure (2-cyclohexyl-2-phenylethyl)urea by starting with the corresponding enantiopure (2-cyclohexyl-2-phenylethyl)amine.

Other general approaches in asymmetric synthesis could also be employed. ethz.ch These include the use of chiral catalysts that can differentiate between the enantiotopic faces of a prochiral substrate or the application of a chiral auxiliary. A chiral auxiliary is an enantiopure group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed.

Diastereoselective Control in the Synthesis of (2-Cyclohexyl-2-phenylethyl)urea Analogues

For analogues of (2-cyclohexyl-2-phenylethyl)urea that contain more than one stereocenter, controlling the relative configuration between these centers (diastereoselectivity) becomes crucial. There are two main strategies for achieving diastereoselective control.

The first is substrate-controlled synthesis, where the stereochemistry of the new center is determined by an existing stereocenter in the molecule. In the context of a (2-cyclohexyl-2-phenylethyl)urea analogue, the inherent chirality of the (2-cyclohexyl-2-phenylethyl) moiety could direct the formation of a new stereocenter at another position in the molecule, leading to a preference for one diastereomer over the other.

The second strategy is reagent-controlled synthesis, where a chiral reagent or catalyst is used to control the formation of the new stereocenter, regardless of the existing chirality in the substrate, or to selectively react with one enantiomer of a racemic substrate in a kinetic resolution. For instance, a chiral catalyst could be used in a reaction to form an analogue of (2-cyclohexyl-2-phenylethyl)urea, selectively producing one diastereomer in high purity.

Mechanistic Investigations of 2 Cyclohexyl 2 Phenylethyl Urea Formation

Reaction Pathway Elucidation for Key Synthetic Methods

The formation of (2-cyclohexyl-2-phenylethyl)urea can be envisaged through several synthetic routes, primarily involving the generation of a key isocyanate intermediate. The two most prominent methods for generating such intermediates are the Hofmann and Curtius rearrangements. nrochemistry.comwikipedia.orgnih.govwikipedia.org

Curtius Rearrangement: An alternative pathway involves the thermal or photochemical decomposition of an acyl azide (B81097), such as 2-cyclohexyl-2-phenylacetyl azide. nih.govwikipedia.orgorgoreview.com This rearrangement also proceeds through a concerted mechanism, where the loss of nitrogen gas is concurrent with the migration of the 2-cyclohexyl-2-phenylethyl group to the nitrogen atom, affording the same 2-cyclohexyl-2-phenylethyl isocyanate intermediate. wikipedia.org This isocyanate can then be reacted with an appropriate amine to form the desired urea (B33335). The Curtius rearrangement is known for its mild conditions and high yields, with retention of stereochemistry at the migrating group. nih.gov

A general representation of these pathways is the reaction of an isocyanate with an amine. The reaction is typically conducted in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not require a base.

| Starting Material | Reagents | Key Intermediate | Final Product |

| 2-Cyclohexyl-2-phenylacetamide | Br₂, NaOH | 2-Cyclohexyl-2-phenylethyl isocyanate | (2-Cyclohexyl-2-phenylethyl)urea |

| 2-Cyclohexyl-2-phenylacetyl azide | Heat or hv | 2-Cyclohexyl-2-phenylethyl isocyanate | (2-Cyclohexyl-2-phenylethyl)urea |

| 2-Cyclohexyl-2-phenylethyl isocyanate | Amine | - | (2-Cyclohexyl-2-phenylethyl)urea |

Identification of Rate-Determining Steps in Urea Coupling Reactions

For the Hofmann rearrangement , the rate-determining step is generally considered to be the concerted rearrangement of the bromoamide anion to form the isocyanate. masterorganicchemistry.com This step involves the migration of the bulky 2-cyclohexyl-2-phenylethyl group and the departure of the bromide leaving group. The steric hindrance imposed by the cyclohexyl and phenyl groups could potentially influence the rate of this migration.

In the Curtius rearrangement , the rate-determining step is the thermal decomposition of the acyl azide to the isocyanate. nih.gov The stability of the acyl azide and the energy barrier for the concerted rearrangement will dictate the reaction kinetics.

Once the isocyanate is formed, its reaction with an amine to form the urea is typically a fast process. However, the kinetics of this step can be influenced by several factors, including the nucleophilicity of the amine and the steric hindrance around both the isocyanate and the amine. For the synthesis of (2-cyclohexyl-2-phenylethyl)urea, the reaction would involve the attack of an amine on the sterically encumbered 2-cyclohexyl-2-phenylethyl isocyanate. While the reaction is generally rapid, the bulky nature of the substituents may lead to a decrease in the reaction rate compared to less hindered systems. Kinetic studies on the hydrolysis of urea have shown that the process is often pseudo-first-order, with the rate constant being influenced by factors such as temperature and catalyst concentration. nih.govnih.gov

| Reaction | Generally Accepted Rate-Determining Step | Factors Influencing Rate |

| Hofmann Rearrangement | Concerted rearrangement of bromoamide anion | Steric hindrance of migrating group, stability of the intermediate |

| Curtius Rearrangement | Thermal decomposition of acyl azide | Stability of acyl azide, temperature |

| Isocyanate-Amine Coupling | Nucleophilic attack of amine on isocyanate | Nucleophilicity of amine, steric hindrance of reactants |

Role of Intermediates in (2-Cyclohexyl-2-phenylethyl)urea Synthesis (e.g., Isocyanates)

The central and indispensable intermediate in the most common synthetic routes to (2-cyclohexyl-2-phenylethyl)urea is the 2-cyclohexyl-2-phenylethyl isocyanate . wikipedia.orgwikipedia.org This highly electrophilic species is the product of both the Hofmann and Curtius rearrangements and serves as the immediate precursor to the final urea product.

The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to nucleophilic attack by amines, alcohols, and water. wikipedia.org In the synthesis of (2-cyclohexyl-2-phenylethyl)urea, the isocyanate intermediate is trapped by an amine. The reaction proceeds via a nucleophilic addition mechanism, where the lone pair of the amine nitrogen attacks the carbonyl carbon of the isocyanate, leading to the formation of a zwitterionic intermediate which rapidly tautomerizes to the stable urea.

The steric bulk of the cyclohexyl and phenylethyl groups on the isocyanate intermediate is a critical factor. While this bulk is a defining feature of the target molecule, it can also present challenges in the synthesis. The bulky nature of the substituents may influence the conformation and reactivity of the isocyanate. For instance, studies on hindered ureas suggest that bulky N-substituents can favor a cis conformation, which may facilitate certain reactions like macrocyclization. nih.gov In the case of (2-cyclohexyl-2-phenylethyl)urea, the steric hindrance might necessitate more forcing reaction conditions or longer reaction times for the urea coupling step to proceed to completion.

Computational Studies on Reaction Mechanisms and Transition States

Computational studies can provide valuable insights into several aspects of the reaction:

Reaction Pathway Energetics: Calculations can map the potential energy surface of the reaction, identifying the energies of reactants, intermediates, transition states, and products. This allows for a theoretical determination of the most favorable reaction pathway. For instance, DFT calculations have been used to compare different proposed mechanisms for urea synthesis, such as concerted versus stepwise pathways. nih.gov

Transition State Geometries: The geometry of the transition state for the rate-determining step can be calculated, providing a detailed picture of the bond-forming and bond-breaking processes. For the Hofmann and Curtius rearrangements leading to 2-cyclohexyl-2-phenylethyl isocyanate, computational modeling could illuminate the structure of the transition state for the key migratory step.

Influence of Substituents: The effect of bulky substituents like cyclohexyl and phenyl on the reaction mechanism and kinetics can be modeled. Computational studies on sterically hindered ureas have shown that bulky groups can significantly impact the conformational preferences and reactivity of the molecules. nih.govresearchgate.net Such studies could predict how the specific stereoelectronic properties of the 2-cyclohexyl-2-phenylethyl group influence the energy barriers of the reaction.

For example, DFT calculations on model systems can reveal the energy difference between cis and trans conformations of substituted ureas, which can be correlated with experimental observations from techniques like Nuclear Overhauser Effect (NOE) spectroscopy. nih.gov In the absence of direct experimental data for (2-cyclohexyl-2-phenylethyl)urea, computational modeling of this specific molecule or closely related analogs would be invaluable for a deeper mechanistic understanding.

Structural Elucidation and Conformational Analysis of 2 Cyclohexyl 2 Phenylethyl Urea

Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry) for Urea (B33335) Derivatives

The characterization of urea derivatives heavily relies on a combination of spectroscopic techniques to confirm their molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon and proton framework of urea derivatives. In ¹H NMR spectra, the protons on the nitrogen atoms of the urea moiety typically appear as broad signals due to quadrupole effects and chemical exchange. The chemical shifts of these N-H protons are sensitive to their environment, including hydrogen bonding. For (2-Cyclohexyl-2-phenylethyl)urea, one would expect distinct signals for the protons of the cyclohexyl and phenylethyl groups. The methine proton on the cyclohexyl ring attached to the nitrogen would likely appear as a multiplet. The methylene (B1212753) and methine protons of the 2-phenylethyl group would also show characteristic splitting patterns.

In ¹³C NMR spectroscopy, the carbonyl carbon of the urea group is a key diagnostic signal, typically resonating in the range of 155-185 ppm. The chemical shifts of the cyclohexyl and phenylethyl carbons would also be observable, providing further confirmation of the structure.

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule. For urea derivatives, the most prominent absorption bands are associated with the N-H and C=O stretching vibrations. The N-H stretching vibrations typically appear as one or two bands in the region of 3200-3500 cm⁻¹, with the exact position and shape being influenced by hydrogen bonding. The C=O (amide I) stretching vibration is a strong band usually observed between 1630 and 1680 cm⁻¹. The N-H bending (amide II) vibration is another characteristic absorption, typically found in the 1550-1640 cm⁻¹ region.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In the mass spectrum of (2-Cyclohexyl-2-phenylethyl)urea, the molecular ion peak [M]⁺ would be expected, along with fragment ions resulting from the cleavage of the bonds adjacent to the urea group, such as the loss of the cyclohexyl or phenylethyl moieties.

X-ray Crystallography of (2-Cyclohexyl-2-phenylethyl)urea and Related Structures

Molecular Geometry and Bond Parameters

Based on the analysis of analogous structures, the urea moiety in (2-Cyclohexyl-2-phenylethyl)urea is expected to be nearly planar. The C-N bond lengths within the urea group will have partial double bond character due to resonance, making them shorter than a typical C-N single bond. The C=O bond length is also influenced by the electronic effects of the substituent groups. The bond angles around the central carbonyl carbon are expected to be close to 120°, consistent with sp² hybridization.

Table 1: Typical Bond Lengths and Angles in N,N'-Disubstituted Ureas (based on related structures)

| Parameter | Typical Value |

| C=O Bond Length | ~1.25 Å |

| C-N Bond Length | ~1.35 Å |

| N-C(sp³) Bond Length | ~1.46 Å |

| O=C-N Bond Angle | ~122° |

| N-C-N Bond Angle | ~116° |

| C-N-C Bond Angle | ~122° |

These are approximate values and can vary depending on the specific substituents and crystal packing forces.

Hydrogen Bonding Networks and Supramolecular Assembly

A defining feature of the crystal structure of ureas is the extensive network of intermolecular hydrogen bonds. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. In the solid state, N,N'-disubstituted ureas often form one-dimensional hydrogen-bonded chains or tapes. Specifically, a common motif is the R²₂(8) graph set, where two urea molecules form a cyclic dimer through a pair of N-H···O hydrogen bonds. These dimers can then be further linked into extended chains. It is highly probable that (2-Cyclohexyl-2-phenylethyl)urea would adopt a similar supramolecular assembly in the crystalline state, driven by these strong and directional hydrogen bonds.

Conformational Preferences of the Cyclohexyl and Phenylethyl Moieties

The cyclohexyl group attached to the urea nitrogen typically adopts a stable chair conformation to minimize steric strain. The orientation of the cyclohexyl ring relative to the urea plane will be influenced by steric hindrance and crystal packing forces.

The phenylethyl moiety possesses conformational flexibility due to rotation around the C-C and C-N single bonds. In the solid state, the conformation will be the one that best accommodates the crystal packing and any intramolecular interactions. Based on the structure of 1-cyclohexyl-3-(p-tolyl)urea, a significant dihedral angle between the plane of the phenyl ring and the urea group is expected, which helps to minimize steric clashes. researchgate.net

Conformational Dynamics of (2-Cyclohexyl-2-phenylethyl)urea in Solution

In solution, (2-cyclohexyl-2-phenylethyl)urea will exhibit greater conformational freedom compared to the solid state. The primary conformational isomerism in N,N'-disubstituted ureas involves the orientation of the substituents relative to the C=O bond, leading to cis and trans conformers. The terms cis and trans refer to the relationship of the substituents on the two nitrogen atoms with respect to the C-N bonds.

Due to steric hindrance, the most stable conformation for N,N'-disubstituted ureas is typically the trans-trans (or anti-anti) conformation, where both substituents are positioned away from the carbonyl oxygen. However, other conformations, such as cis-trans, may also be populated in solution, and the equilibrium between these conformers can be influenced by the solvent and temperature.

The rotation around the C-N bonds of the urea group is restricted due to their partial double bond character, leading to the possibility of rotational isomers. Variable temperature NMR studies are a common method to investigate the energy barriers associated with this rotation and to determine the relative populations of the different conformers in solution. For (2-Cyclohexyl-2-phenylethyl)urea, one would expect a dynamic equilibrium between different conformers in solution, with the bulkier cyclohexyl and phenylethyl groups influencing the preferred orientations to minimize steric interactions.

Theoretical and Computational Chemistry of 2 Cyclohexyl 2 Phenylethyl Urea

Quantum Chemical Calculations on Molecular Structure and Stability

Quantum chemical calculations would be the foundational step in the theoretical analysis of (2-cyclohexyl-2-phenylethyl)urea. These calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be used to determine the molecule's most stable three-dimensional structure.

The process would involve geometry optimization, a computational procedure that systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. This would yield crucial information on bond lengths, bond angles, and dihedral angles. For (2-cyclohexyl-2-phenylethyl)urea, key parameters to be determined would include the geometry of the urea (B33335) moiety, the relative orientations of the cyclohexyl and phenyl rings, and the conformation of the ethyl linker.

Multiple potential low-energy conformers would likely exist due to the rotational freedom around several single bonds. A conformational search would be necessary to identify the global minimum energy structure as well as other energetically accessible conformers. The relative stabilities of these conformers would be assessed based on their calculated electronic energies, often corrected for zero-point vibrational energies.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Energy Conformer of (2-Cyclohexyl-2-phenylethyl)urea (Example Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (Urea) | 1.25 Å |

| Bond Length | C-N (Urea) | 1.38 Å |

| Bond Angle | N-C-N (Urea) | 118.5° |

| Dihedral Angle | C-N-C-C (Ethyl) | 175.2° |

| Dihedral Angle | N-C-C-C (Phenyl) | 65.8° |

Prediction of Spectroscopic Properties through Computational Methods

Following geometry optimization, computational methods can be employed to predict various spectroscopic properties of (2-cyclohexyl-2-phenylethyl)urea. These predictions are invaluable for interpreting experimental spectra or for identifying the compound.

Frequency calculations based on the optimized geometry would yield the vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. By analyzing the vibrational modes, specific peaks could be assigned to the stretching and bending of particular functional groups, such as the C=O and N-H bonds of the urea group, and the C-H bonds of the cyclohexyl and phenyl rings.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR signals to specific atoms within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for (2-Cyclohexyl-2-phenylethyl)urea (Example Data)

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

| IR | Vibrational Frequency | ~1650 cm⁻¹ | C=O stretch (Urea) |

| IR | Vibrational Frequency | ~3300-3400 cm⁻¹ | N-H stretch (Urea) |

| ¹³C NMR | Chemical Shift | ~158 ppm | C=O (Urea) |

| ¹H NMR | Chemical Shift | ~5.5-6.5 ppm | N-H (Urea) |

Analysis of Electronic Structure and Charge Distribution within the Urea Moiety

The electronic properties of (2-cyclohexyl-2-phenylethyl)urea, particularly within the central urea moiety, would be investigated to understand its reactivity and intermolecular interactions. A population analysis, such as the Natural Bond Orbital (NBO) analysis, would be performed on the optimized structure.

This analysis would provide insights into the distribution of electron density across the molecule and the partial atomic charges on each atom. For the urea group, this would quantify the expected polarization of the C=O bond and the electron-donating nature of the nitrogen atoms. The analysis would also reveal hyperconjugative interactions that contribute to the molecule's stability.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

To explore the dynamic behavior of (2-cyclohexyl-2-phenylethyl)urea, molecular dynamics (MD) simulations would be a powerful tool. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions. Current time information in Edmonton, CA.nih.gov

An MD simulation would be initiated with a starting conformation of the molecule, often the lowest energy structure from quantum chemical calculations. The molecule would be placed in a simulation box, potentially with solvent molecules like water to mimic physiological conditions. The forces between atoms would be described by a force field, and Newton's equations of motion would be solved iteratively to trace the trajectory of each atom.

These simulations would allow for extensive conformational sampling, revealing the different shapes the molecule can adopt at a given temperature and the transitions between them. This is particularly important for a flexible molecule like (2-cyclohexyl-2-phenylethyl)urea, with its rotatable bonds and bulky substituents. Analysis of the MD trajectory could identify the most populated conformational states and the energetic barriers between them. MD simulations are also instrumental in studying how the molecule interacts with other molecules, such as solvent or potential biological targets. nih.gov

Role of 2 Cyclohexyl 2 Phenylethyl Urea As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The primary synthetic value of (2-Cyclohexyl-2-phenylethyl)urea lies in its function as a stepping stone to more elaborate molecular architectures. The synthesis of this monosubstituted urea (B33335) is itself an illustration of fundamental organic transformations, typically achieved by converting the precursor amine into the target urea.

Several established methods can be employed for this initial synthesis:

Reaction with Isocyanates: The most direct route involves the reaction of (2-cyclohexyl-2-phenylethyl)amine with a protected isocyanate, such as trimethylsilyl (B98337) isocyanate, or by generating an isocyanate in situ. bioorganic-chemistry.com

Phosgene (B1210022) Equivalents: Safer alternatives to highly toxic phosgene gas, such as triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI), can be used to react with the precursor amine to form an activated intermediate, which upon reaction with ammonia (B1221849), yields the monosubstituted urea. nih.govorganic-chemistry.org

Rearrangement Reactions: The precursor amine can react with an acyl azide (B81097), generated from a carboxylic acid, which undergoes a Curtius rearrangement to form an isocyanate in situ that is immediately trapped by the amine. organic-chemistry.org

Cyanate Reagents: A straightforward method involves reacting the amine with potassium cyanate, often in an aqueous medium, to directly form the urea. bioorganic-chemistry.comresearchgate.net

Once synthesized, the (2-Cyclohexyl-2-phenylethyl)urea scaffold is primed for further complexity. The remaining N-H protons on the urea moiety are available for substitution, allowing for the creation of unsymmetrical di- and trisubstituted ureas. This strategy is central to medicinal chemistry, where the urea functional group is a key component in many bioactive compounds, acting as a rigid linker and a hydrogen bond donor/acceptor to engage with biological targets. nih.gov For instance, complex urea derivatives used as enzyme inhibitors often start from simpler urea scaffolds that are subsequently elaborated. nih.govulaval.ca

Strategies for Late-Stage Functionalization Utilizing the (2-Cyclohexyl-2-phenylethyl)urea Scaffold

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final stages of its synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. mpg.dempg.de The (2-Cyclohexyl-2-phenylethyl)urea scaffold possesses two distinct non-polar moieties, the phenyl and cyclohexyl rings, which are prime targets for LSF.

Phenyl Ring Functionalization: The aromatic ring is amenable to a wide range of C-H functionalization reactions. Modern catalytic methods allow for the selective introduction of various functional groups (e.g., halogens, alkyl, aryl, cyano groups) at specific positions, bypassing the need for de novo synthesis of each analogue. This allows chemists to fine-tune electronic and steric properties to optimize biological activity or pharmacokinetic profiles. mpg.dempg.de

Cyclohexyl Ring Functionalization: While more challenging, the C-H bonds of the aliphatic cyclohexyl ring can also be targets for functionalization, typically through radical-based chemistry or advanced directed C-H activation methods. Modifying this part of the scaffold can significantly impact the molecule's lipophilicity and three-dimensional shape.

The ability to apply LSF techniques makes this scaffold particularly valuable for efficiently exploring the chemical space around a core structure.

Table 1: Potential Late-Stage Functionalization Modifications

| Site of Functionalization | Reaction Type | Potential New Functional Group | Purpose of Modification |

|---|---|---|---|

| Phenyl Ring (para-position) | Electrophilic Aromatic Substitution | -Br, -Cl, -NO₂ | Modulate electronic properties, provide handle for cross-coupling. |

| Phenyl Ring (ortho, meta) | Directed C-H Activation/Cross-Coupling | -CH₃, -CF₃, -OCH₃, Aryl | Probe steric and electronic effects on target binding. |

| Cyclohexyl Ring | Radical Halogenation | -Cl, -Br | Increase lipophilicity, introduce reactive handle. |

| Urea Nitrogen (N'-H) | N-Arylation (Buchwald-Hartwig) | -Aryl, -Heteroaryl | Introduce new vector for interaction with biological target. |

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a library, for high-throughput screening. acs.org The precursor amine, (2-cyclohexyl-2-phenylethyl)amine, is an ideal building block for this purpose. Through a process called parallel synthesis, this single amine can be reacted with a diverse collection of reagents in separate reaction wells to generate a library of urea derivatives. nih.gov

The most common approach involves reacting the amine with a library of commercially available or custom-synthesized isocyanates. Each isocyanate introduces a unique R-group, leading to a library of ureas where the (2-cyclohexyl-2-phenylethyl) moiety is constant, but the substitution on the other side of the urea is varied systematically. This allows for the efficient exploration of how different substituents affect biological activity. nih.govnih.gov

Table 2: Example of a Combinatorial Library from (2-cyclohexyl-2-phenylethyl)amine

| Building Block 1 | Building Block 2 (Isocyanate) | Resulting Urea Derivative | R-Group Diversity |

|---|---|---|---|

| (2-cyclohexyl-2-phenylethyl)amine | Phenyl isocyanate | 1-(2-cyclohexyl-2-phenylethyl)-3-phenylurea | Aryl |

| (2-cyclohexyl-2-phenylethyl)amine | 4-Chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-(2-cyclohexyl-2-phenylethyl)urea | Substituted Aryl |

| (2-cyclohexyl-2-phenylethyl)amine | Methyl isocyanate | 1-(2-cyclohexyl-2-phenylethyl)-3-methylurea | Small Alkyl |

| (2-cyclohexyl-2-phenylethyl)amine | Naphthyl isocyanate | 1-(2-cyclohexyl-2-phenylethyl)-3-(naphthalen-1-yl)urea | Fused Aromatic |

| (2-cyclohexyl-2-phenylethyl)amine | 3-(Trifluoromethyl)phenyl isocyanate | 1-(2-cyclohexyl-2-phenylethyl)-3-(3-(trifluoromethyl)phenyl)urea | Electron-Withdrawing Aryl |

Derivatization of the Urea Moiety for Further Chemical Transformations

The urea functional group is not merely a passive linker; it is a reactive entity that can undergo a variety of chemical transformations to yield new classes of compounds. Starting from N-(2-cyclohexyl-2-phenylethyl)urea, several derivatization pathways are possible.

N-Alkylation and N-Arylation: The protons on the urea nitrogens can be sequentially substituted. Reaction with alkyl halides or coupling with aryl halides (e.g., via Buchwald-Hartwig amidation) can produce unsymmetrical N,N'-disubstituted or N,N,N'-trisubstituted ureas, a class of compounds with broad utility. organic-chemistry.org

Cyclization Reactions: The urea moiety can be incorporated into various heterocyclic rings. For example, reaction with α,β-unsaturated esters or other bifunctional electrophiles can lead to the formation of six-membered rings like dihydropyrimidinones. Intramolecular cyclization strategies can also be employed to create fused ring systems. acs.org

Acylation: The urea nitrogens can be acylated, for instance, through palladium-catalyzed carbonylation reactions with aryl halides, to afford N-benzoyl ureas or related structures. organic-chemistry.org

Polymer Synthesis: The precursor amine can be reacted with diisocyanates to form polyureas. These materials are analogous to polyurethanes and can have applications in biomaterials and engineering. For example, poly(ester ureas) have been functionalized post-polymerization for use in tissue engineering scaffolds. duke.edursc.org

Table 3: Summary of Potential Derivatization Reactions of the Urea Moiety

| Reaction Type | Reagents | Product Class |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | N,N'-Disubstituted Urea |

| N-Arylation | Aryl halide, Pd catalyst, Base | N,N'-Disubstituted Urea |

| N-Acylation | Acid chloride or Anhydride | N-Acylurea |

| Cyclization | Dicarbonyl compound, Acid/Base | Heterocycle (e.g., Imidazolidinone) |

| Polymerization (from precursor amine) | Diisocyanate | Polyurea |

Advanced Applications of 2 Cyclohexyl 2 Phenylethyl Urea in Chemical Synthesis and Materials Science

Utilization in Polymer Chemistry and Macromolecular Synthesis

The urea (B33335) functional group is a well-established building block in polymer chemistry, known for its ability to form strong hydrogen bonds, leading to materials with high cohesion and thermal stability. While specific research on the incorporation of (2-Cyclohexyl-2-phenylethyl)urea into polymers is not extensively documented, the general principles of polyurea formation provide a clear framework for its potential use.

Polyureas are typically synthesized through the reaction of a diisocyanate with a diamine. A general route to forming polymers containing the (2-Cyclohexyl-2-phenylethyl)urea moiety would involve the corresponding diamine and diisocyanate precursors. A patent from 1965 describes the synthesis of polyureas from silyl-substituted diamines and diisocyanates, a method that could potentially be adapted for this specific compound. google.com This process involves the formation of a polysilylurea precursor which is then hydrolyzed to the final polyurea. google.com The resulting polymers could exhibit unique properties due to the bulky and rigid nature of the cyclohexyl and phenyl groups, potentially leading to materials with high glass transition temperatures and specific mechanical characteristics.

Formation of Oligoureas and Peptidomimetics

Oligoureas are short-chain polymers that have gained significant attention as foldamers, which are artificial molecules that mimic the secondary structures of peptides. The urea backbone can adopt stable helical and sheet-like conformations, making oligoureas valuable as peptidomimetics. These structures can imitate the biological activity of peptides while offering improved stability against enzymatic degradation.

Engineering of Supramolecular Assemblies

The hydrogen-bonding capabilities of the urea group are central to the formation of supramolecular assemblies. These are complex, ordered structures formed through non-covalent interactions. The directionality and strength of the hydrogen bonds in ureas can be tuned by the substituents on the nitrogen atoms.

The (2-Cyclohexyl-2-phenylethyl)urea molecule possesses both hydrogen bond donor and acceptor sites, making it a candidate for the construction of self-assembling systems. The bulky cyclohexyl and phenyl groups would play a crucial role in directing the spatial arrangement of the molecules within the assembly, potentially leading to the formation of gels, liquid crystals, or other ordered phases. The study of supramolecular catalysis with chiral mono- and bis-(thio)urea derivatives highlights the importance of the urea moiety in forming complexes through hydrogen bonding. mdpi.com

Role in Organocatalysis and Catalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Urea and thiourea (B124793) derivatives have been successfully employed as hydrogen-bond donors to activate electrophiles and control the stereochemical outcome of reactions.

While there is no specific literature detailing the use of (2-Cyclohexyl-2-phenylethyl)urea as an organocatalyst, its structural features suggest potential in this area. The urea moiety can engage in hydrogen bonding with substrates, and the chiral center at the 2-position of the ethyl chain could induce enantioselectivity. Research on chiral thioureas derived from (R,R)-1,2-diphenylethylenediamine in asymmetric Michael additions demonstrates the effectiveness of similar structures in organocatalysis. rsc.org These catalysts have shown high enantioselectivities in the addition of various nucleophiles to nitroalkenes. rsc.org It is plausible that a chiral version of (2-Cyclohexyl-2-phenylethyl)urea could be designed to function as a bifunctional catalyst, where the urea acts as a hydrogen-bond donor and another functional group on the molecule acts as a Brønsted base or acid.

Integration into Advanced Functional Materials

The development of advanced functional materials with tailored properties is a key area of materials science. The incorporation of specific molecular units can impart desired optical, electronic, or mechanical properties to a material.

Given its combination of rigid (phenyl, cyclohexyl) and functional (urea) components, (2-Cyclohexyl-2-phenylethyl)urea could be a valuable building block for such materials. For instance, its integration into polymer backbones or as a pendant group could influence the material's thermal stability, mechanical strength, and surface properties. The synthesis of phenol (B47542) derivatives with cyclohexyl and phenylethyl substituents for use in polymers and resins suggests a potential avenue for the application of this urea compound.

Exploration in Agrochemicals Research (focused on synthetic aspects, not efficacy)

Urea derivatives have a long history in agrochemical research, with many commercially successful herbicides, insecticides, and fungicides belonging to this class of compounds. The synthetic chemistry of agrochemicals is a vast field, constantly seeking new molecular scaffolds to address challenges such as resistance and environmental impact. dokumen.pub

Future Research Directions for 2 Cyclohexyl 2 Phenylethyl Urea

Development of Novel and Efficient Synthetic Pathways

The synthesis of (2-cyclohexyl-2-phenylethyl)urea is not yet extensively documented, presenting a significant opportunity for the development of new and efficient synthetic routes. A primary focus of future research will be to devise methodologies that are high-yielding, scalable, and utilize readily available starting materials.

A plausible and direct approach to synthesize (2-cyclohexyl-2-phenylethyl)urea involves the reaction of 2-cyclohexyl-2-phenylethanamine (B3267161) with a suitable carbonyl source. The synthesis of the key amine intermediate, 2-cyclohexyl-2-phenylethanamine, has been reported. One such method involves the reduction of (2-azido-1-cyclohexyl-ethyl)-benzene using palladium on carbon as a catalyst under a hydrogen atmosphere, affording the desired amine in high yield.

With the precursor amine in hand, several strategies can be explored for the urea (B33335) formation:

Reaction with Isocyanates: A common and efficient method for urea synthesis is the reaction of an amine with an isocyanate. nih.gov However, this would require the prior synthesis of an appropriate isocyanate, which can be hazardous.

Phosgene (B1210022) and Phosgene Equivalents: The use of phosgene or its safer solid equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) can facilitate the conversion of 2-cyclohexyl-2-phenylethanamine into the corresponding urea. nih.govmdpi.com These methods are well-established for generating both symmetrical and unsymmetrical ureas. nih.gov

Reaction with Urea: A direct reaction between 2-cyclohexyl-2-phenylethanamine and urea, often catalyzed by a transition metal complex, could provide a more atom-economical and greener alternative. google.comrsc.org

Carbon Dioxide as a C1 Source: An emerging environmentally benign approach involves the use of carbon dioxide as a carbonyl source for urea synthesis from amines. rsc.org This method aligns with the principles of green chemistry by utilizing a renewable and non-toxic C1 building block.

Future research should focus on optimizing these potential pathways, investigating various catalysts, solvent systems, and reaction conditions to maximize yield and minimize waste. A comparative study of these different synthetic strategies would be invaluable in identifying the most practical and sustainable method for the production of (2-cyclohexyl-2-phenylethyl)urea.

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of (2-cyclohexyl-2-phenylethyl)urea is crucial for optimizing existing processes and designing new applications. Future research in this area should employ a combination of experimental and computational techniques to elucidate the intricate details of these chemical processes.

Key areas for mechanistic investigation include:

Urea Formation: Detailed kinetic studies of the various synthetic routes will help to understand the rate-determining steps and the influence of different catalysts and reaction parameters. For instance, in the reaction involving urea as a starting material, understanding the mechanism of ammonia (B1221849) displacement is key.

Conformational Analysis: The presence of the bulky cyclohexyl and phenyl groups will significantly influence the conformational preferences of the molecule. Computational modeling can provide insights into the stable conformers of (2-cyclohexyl-2-phenylethyl)urea and how these conformations affect its reactivity.

Hydrogen Bonding: The urea moiety is a strong hydrogen bond donor and acceptor. Investigating the intra- and intermolecular hydrogen bonding patterns of (2-cyclohexyl-2-phenylethyl)urea will be essential to understand its solid-state structure, solubility, and interactions with other molecules.

Reactivity Studies: Exploring the reactivity of the N-H bonds and the carbonyl group of the urea functionality will be important. For example, reactions such as N-alkylation or acylation could lead to the formation of new derivatives with altered properties.

By gaining a deeper mechanistic understanding, researchers can predict and control the outcomes of chemical transformations involving (2-cyclohexyl-2-phenylethyl)urea, paving the way for its use as a versatile building block in organic synthesis.

Rational Design of (2-Cyclohexyl-2-phenylethyl)urea Analogues with Tailored Chemical Reactivity

The structural framework of (2-cyclohexyl-2-phenylethyl)urea offers numerous possibilities for the rational design of analogues with specific and tailored chemical reactivity. By systematically modifying the different components of the molecule, it is possible to fine-tune its electronic and steric properties, thereby influencing its behavior in chemical reactions.

Future research should focus on the synthesis and evaluation of a library of analogues, including:

Substituents on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring will modulate the electronic properties of the entire molecule. This can affect the acidity of the N-H protons and the nucleophilicity of the carbonyl oxygen.

Modifications of the Cyclohexyl Group: Altering the stereochemistry of the cyclohexyl ring or introducing substituents can impact the steric environment around the urea core, potentially leading to stereoselective reactions.

N-Substituted Derivatives: Alkylation or arylation of one or both nitrogen atoms of the urea moiety will create trisubstituted ureas with distinct properties and reactivity profiles.

The designed analogues can then be screened for their utility in various applications, such as organocatalysis, where the urea functionality can act as a hydrogen-bond donor to activate substrates. The development of a clear structure-activity relationship will be a key outcome of this research, enabling the a priori design of analogues with desired chemical properties.

Expanding Applications in Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The unique structural features of (2-cyclohexyl-2-phenylethyl)urea and its derivatives make them promising candidates for applications in sustainable chemical processes.

Potential areas for future investigation include:

Organocatalysis: As mentioned, the urea moiety can act as a powerful hydrogen-bond donor. This property can be harnessed to develop novel organocatalysts for a variety of organic transformations, offering a metal-free and often more environmentally friendly alternative to traditional catalysts.

Supramolecular Chemistry: The ability of the urea group to form strong and directional hydrogen bonds can be exploited in the design of self-assembling materials, such as gels, liquid crystals, and molecular receptors for sensing applications.

Polymer Chemistry: (2-Cyclohexyl-2-phenylethyl)urea and its derivatives could serve as monomers for the synthesis of novel polymers with unique thermal and mechanical properties. The bulky side groups would likely impart high glass transition temperatures and amorphous character to the resulting polymers.

Agrochemicals: Urea derivatives are widely used in the agricultural sector. Investigating the biological activity of (2-cyclohexyl-2-phenylethyl)urea and its analogues could lead to the discovery of new, more effective, and environmentally benign pesticides or plant growth regulators.

By focusing on these green and sustainable applications, research on (2-cyclohexyl-2-phenylethyl)urea can contribute to the development of cleaner and more efficient chemical technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.